molecular formula C5H8BrN3O B2579104 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol CAS No. 1279219-25-8

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol

Cat. No.: B2579104
CAS No.: 1279219-25-8
M. Wt: 206.043
InChI Key: XJVXLDNAGGAXGC-UHFFFAOYSA-N
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Description

Triazole Heterocycles in Contemporary Chemistry

Triazole heterocycles, particularly the 1,2,4-triazole isomer, have emerged as pivotal scaffolds in modern chemical research due to their versatility in pharmaceuticals, materials science, and agriculture. These five-membered nitrogen-rich rings exhibit exceptional stability, hydrogen-bonding capacity, and the ability to form non-covalent interactions, making them indispensable in drug design and functional material synthesis. Clinically, 1,2,4-triazole derivatives such as ribavirin (antiviral) and fluconazole (antifungal) underscore their therapeutic potential. Beyond pharmaceuticals, their role in energetic materials, corrosion inhibitors, and metal-organic frameworks (MOFs) highlights their multidisciplinary applications.

Key Applications of 1,2,4-Triazoles

Domain Applications Examples
Pharmaceuticals Antifungal, antiviral, antibacterial, anticancer, and anti-inflammatory agents Fluconazole, ribavirin, TSAO derivatives
Materials Science Energetic materials, polymers, corrosion inhibitors, MOFs Explosives, catalytic systems, sensors
Agriculture Herbicides, fungicides, insecticides Brominated triazole-based agrochemicals

Structural Significance of Brominated Triazole Derivatives

Brominated 1,2,4-triazoles are critical intermediates in synthetic chemistry, leveraging the high electrophilicity of bromine to enable nucleophilic substitution and cross-coupling reactions. The bromine atom at the 3-position enhances reactivity, facilitating the introduction of diverse functional groups. For instance, 3,5-dibromo-1H-1,2,4-triazole serves as a key precursor for synthesizing antifungal agents and coordination polymers, while mono-brominated derivatives like 3-bromo-1H-1,2,4-triazole are versatile building blocks in medicinal chemistry.

Reactivity of Brominated Triazoles

  • Nucleophilic Substitution : Bromine’s electronegativity makes it susceptible to displacement by amines, thiols, or alkoxides.
  • Cross-Coupling Reactions : Enables palladium-catalyzed couplings to form carbon-carbon bonds, critical in drug synthesis.
  • Coordination Chemistry : Bromine’s electron-withdrawing effect modulates metal-ligand interactions in MOFs and catalytic systems.

Role of Propanol-Substituted Triazoles in Functional Materials

Propanol-substituted 1,2,4-triazoles, such as 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol, integrate hydroxyl groups with triazole scaffolds, enhancing solubility and reactivity. These derivatives are pivotal in synthesizing:

  • Antifungal Agents : Propanol chains improve bioavailability, as seen in fluconazole derivatives.
  • Polymeric Materials : Hydroxyl groups enable cross-linking reactions for creating stable polymer networks.
  • Coordination Polymers : The triazole-propanol motif facilitates metal coordination, forming MOFs with tunable porosity.

Functional Advantages of Propanol Substitution

Property Impact Application
Hydrogen Bonding Enhances solubility in polar solvents and biological membranes Drug delivery systems
Reactivity Propanol chain enables esterification or etherification for derivatization Prodrug synthesis
Thermal Stability Propanol groups may reduce volatility in high-temperature applications Energetic materials

Research Objectives and Knowledge Gaps

While brominated and propanol-substituted triazoles are well-studied, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol remains underexplored. Key gaps include:

  • Synthetic Optimization : Limited data on high-yield, scalable synthesis methods for this specific derivative.
  • Biological Profiling : No reported studies on its antimicrobial or anticancer activity, unlike related triazoles.
  • Material Applications : Untapped potential in MOFs or polymer chemistry due to the combined bromine and propanol functionalities.

Properties

IUPAC Name

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVXLDNAGGAXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with propanol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out at a temperature range of 50-70°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while substitution of the bromine atom with an amine group results in the formation of an amine derivative .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol serves as a valuable building block for synthesizing more complex molecules. Its ability to act as a ligand for transition metals allows it to form coordination complexes which can be utilized in catalysis and materials science . The compound can undergo various chemical reactions including substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Biology

The biological activities of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol are noteworthy. Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa.

Additionally, this compound has been investigated for its anticancer potential. Studies utilizing cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma) demonstrated its cytotoxic activity, with IC50 values indicating effective cell death through apoptosis mechanisms .

Medicine

In medicinal chemistry, the compound is being explored for its potential in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for new pharmaceutical agents aimed at treating infections and cancers . The ability to modify the compound through further functionalization enhances its therapeutic utility.

Antimicrobial Activity Study

A study conducted on triazole derivatives similar to 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol revealed promising antimicrobial effects. The derivatives were tested against various pathogens, demonstrating significant inhibition of growth at low concentrations.

Anticancer Activity Evaluation

In another research effort focused on anticancer properties, the compound was evaluated using the MTT assay on several cancer cell lines. The results indicated that it induced apoptosis effectively in Caco-2 cells by increasing reactive oxygen species (ROS), leading to mitochondrial membrane potential loss . This highlights its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play a crucial role in its binding affinity to various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key attributes of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Heterocycle Substituents Functional Group Key Differences
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propan-1-ol C₅H₈BrN₃O 206.04 1,2,4-Triazole 3-Bromo, propanol chain -OH Reference compound
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid C₅H₆BrN₃O₂ 220.03 1,2,4-Triazole 3-Bromo, propanoic chain -COOH Carboxylic acid enhances solubility and acidity
3-(3-Methyl-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride C₆H₁₂ClN₃O 189.63 1,2,4-Triazole 3-Methyl, propanol chain -OH (HCl salt) Methyl substituent reduces steric hindrance; HCl salt improves solubility
3-(2-Bromo-1,3-thiazol-5-yl)propan-1-ol C₆H₈BrNOS 238.10 Thiazole 2-Bromo, propanol chain -OH Thiazole ring alters electronic properties
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol C₃H₄BrN₃O 177.99 1,2,4-Triazole 3-Bromo, methanol chain -OH Shorter carbon chain reduces lipophilicity

Biological Activity

3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol is a compound characterized by its unique triazole ring structure, which has been associated with a variety of biological activities. The presence of the bromine atom and the propanol group enhances its potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

The molecular formula of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol is C5_5H8_8BrN3_3O. Its structure includes a triazole ring that is known for conferring various biological activities due to its ability to interact with multiple biological targets.

The biological activity of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in the triazole family have been reported to inhibit various enzymes and receptors. This compound may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context.
  • Protein Interaction : The compound can form complexes with proteins, influencing their structure and function. This interaction is crucial for understanding its efficacy in therapeutic applications.
  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol may exhibit activity against various bacterial and fungal strains .

Biological Activity

Research indicates that 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol possesses several biological activities:

Antimicrobial Activity

The compound has shown promise in inhibiting microbial growth. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies have demonstrated that triazole compounds can exhibit MIC values comparable to established antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole derivatives are particularly noted for their antifungal properties:

  • In Vitro Studies : Research on related compounds suggests that they can effectively inhibit fungal strains such as Candida spp., with some exhibiting MIC values significantly lower than those of standard antifungal agents like fluconazole .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol:

Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives for their antibacterial activity against common pathogens. The results indicated that compounds with structural similarities to 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol showed significant antibacterial effects with MIC values ranging from 0.25 to 12.5 µg/mL .

Study 2: Antifungal Potency

Another investigation focused on antifungal activity against resistant strains of Candida. The derivatives exhibited potent inhibition with MIC values as low as 0.37 μM against certain strains, suggesting a strong potential for therapeutic use in treating fungal infections .

Comparative Analysis

To better understand the unique properties of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-olChlorine substitution instead of brominePotentially different reactivity profiles
5-(4-bromophenyl)-1H-triazoleDifferent substituent on the triazole ringFocus on aromatic interactions
3-amino-1H-triazoleAmino group at position 3Enhanced biological activity due to amino group

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol with high purity?

Methodological Answer:

  • Step 1: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,4-triazole core, followed by regioselective bromination at the 3-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions .
  • Step 2: Introduce the propan-1-ol side chain via nucleophilic substitution or Mitsunobu reaction, ensuring anhydrous conditions to prevent hydrolysis .
  • Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and physicochemical properties of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol?

Methodological Answer:

  • Structural Confirmation: Combine 1^1H/13^{13}C NMR (DMSO-d6) to verify triazole proton environments and bromine-induced deshielding. Use FTIR to confirm hydroxyl (3200–3400 cm1^{-1}) and triazole C=N (1550–1600 cm1^{-1}) stretches .
  • Physicochemical Analysis: Determine logP via shake-flask method (octanol/water) and solubility in DMSO/PBS using UV-Vis spectroscopy. Measure thermal stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .

Q. What strategies mitigate degradation of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol during storage or experimental use?

Methodological Answer:

  • Storage: Store under inert gas (argon) in amber vials at –20°C to prevent photolytic bromine loss and oxidation. Use stabilizers like BHT (0.01% w/v) in solution phases .
  • Handling: Conduct reactions under nitrogen atmosphere and avoid prolonged exposure to high pH (>9) to minimize hydrolysis of the triazole ring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol?

Methodological Answer:

  • Hypothesis Testing: Use isosteric analogs (e.g., replacing Br with Cl) to isolate electronic effects vs. steric contributions .
  • Assay Standardization: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled ROS levels, as bromo-triazoles may exhibit redox-dependent activity .
  • Data Reconciliation: Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, molar refractivity) with bioactivity outliers .

Q. What computational approaches predict the environmental fate and toxicity of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol?

Methodological Answer:

  • Environmental Modeling: Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Validate with experimental soil microcosm studies (OECD 307 guidelines) .
  • Toxicity Profiling: Perform molecular docking (AutoDock Vina) to assess binding affinity to aquatic organism receptors (e.g., Daphnia cytochrome P450). Cross-validate with acute toxicity assays (OECD 202) .

Q. How can mechanistic studies elucidate the role of the bromo-triazole moiety in catalytic or inhibitory processes?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using 79^{79}Br/81^{81}Br isotopes to identify rate-determining steps involving bromine .
  • Spectroscopic Trapping: Use EPR to detect radical intermediates during bromine-mediated oxidation reactions. Pair with DFT calculations (B3LYP/6-31G*) to map transition states .

Q. What experimental frameworks validate the compound’s potential as a pharmaceutical intermediate?

Methodological Answer:

  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms (fluorogenic assays) to assess drug-drug interaction risks. Compare with structural analogs to establish SAR .

Methodological Notes

  • Theoretical Alignment: Anchor experiments to frameworks like Hammett linear free-energy relationships (LFER) or frontier molecular orbital (FMO) theory to interpret reactivity trends .
  • Contradiction Management: Employ triangulation by combining experimental, computational, and literature data to resolve inconsistencies in bioactivity or stability .

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